N1-(4-Chlorophenyl)-N2-(1-(2-(5-guanidinopentanamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide
Description
N1-(4-Chlorophenyl)-N2-(1-(2-(5-guanidinopentanamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a guanidinopentanamido moiety, and an azaspiro[5.5]undecan core, making it a subject of interest for chemists and biologists alike.
Properties
Molecular Formula |
C26H40ClN7O3 |
|---|---|
Molecular Weight |
534.1 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)-N-[1-[2-[5-(diaminomethylideneamino)pentanoylamino]ethyl]-1-azaspiro[5.5]undecan-4-yl]oxamide |
InChI |
InChI=1S/C26H40ClN7O3/c27-19-7-9-20(10-8-19)32-23(36)24(37)33-21-11-16-34(26(18-21)12-3-1-4-13-26)17-15-30-22(35)6-2-5-14-31-25(28)29/h7-10,21H,1-6,11-18H2,(H,30,35)(H,32,36)(H,33,37)(H4,28,29,31) |
InChI Key |
NFDAXDYPSSRZOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(CCN2CCNC(=O)CCCCN=C(N)N)NC(=O)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Chlorophenyl)-N2-(1-(2-(5-guanidinopentanamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide typically involves multiple steps, starting with the preparation of the azaspiro[5.5]undecan core. This can be achieved through a series of cyclization reactions. The guanidinopentanamido group is then introduced via a coupling reaction with an appropriate amine derivative. Finally, the chlorophenyl group is added through a substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
N1-(4-Chlorophenyl)-N2-(1-(2-(5-guanidinopentanamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N1-(4-Chlorophenyl)-N2-(1-(2-(5-guanidinopentanamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(4-Chlorophenyl)-N2-(1-(2-(5-guanidinopentanamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-Chlorophenyl)-2-[(5-hydroxy-4-pentyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- N1-cyclohexyl-2-[{2-[(4-chlorophenyl)thio]acetyl}(methyl)amino]benzamide
Uniqueness
N1-(4-Chlorophenyl)-N2-(1-(2-(5-guanidinopentanamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide stands out due to its unique azaspiro[5.5]undecan core, which is not commonly found in other similar compounds. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
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